REACTION_CXSMILES
|
C(OCOC([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][C:10]=1[B:18]1[O:22]C(C)(C)[C:20]([CH3:26])([CH3:25])[O:19]1)(C)C)C.Cl.O>C1COCC1>[OH:22][B:18]1[C:10]2[CH:11]=[C:12]([C:15](=[O:17])[CH3:16])[CH:13]=[CH:14][C:9]=2[C:20]([CH3:25])([CH3:26])[O:19]1
|
Name
|
|
Quantity
|
684 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCOC(C)(C)C1=C(C=C(C=C1)C(C)=O)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EA
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluted with PE-EA (5:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OB1OC(C2=C1C=C(C=C2)C(C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 324 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |